1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S2/c1-18(2)15(13-7-8-21-10-13)9-17-22(19,20)11-12-3-5-14(16)6-4-12/h3-8,10,15,17H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDJSXSVTBBMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)Cl)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of significant interest in pharmacological research. Its structure, which combines a chlorophenyl group with a thiophene moiety and a dimethylamino group, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound's chemical formula is , and its structural representation is as follows:
This structure is characterized by the presence of:
- Chlorophenyl group : Known for its role in enhancing lipophilicity and biological activity.
- Dimethylamino group : Often associated with increased potency in drug interactions.
- Thiophene ring : Imparts unique electronic properties that can influence receptor binding.
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide exhibit notable anticancer properties. A study highlighted that derivatives containing thiophene rings showed enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, which warrants further investigation into its mechanism of action and potential as an anticancer agent .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The inhibition of Lck activity, a key player in T-cell activation, has been documented, further supporting its potential in modulating immune responses .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's profile. Studies have demonstrated its capacity to scavenge free radicals, with results indicating a comparable effectiveness to standard antioxidants like ascorbic acid. This property could be leveraged in developing formulations aimed at reducing oxidative stress-related pathologies .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
- Inflammation Model : In an animal model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a marked reduction in edema and inflammatory cytokines, suggesting therapeutic potential in conditions like rheumatoid arthritis.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures can exhibit selective cytotoxicity against various cancer cell lines. Preliminary studies have shown that 1-(4-chlorophenyl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)methanesulfonamide may inhibit the proliferation of cancer cells while sparing normal cells. For example, derivatives of this compound have been tested against human breast cancer cells, demonstrating significant inhibition of cell growth at low micromolar concentrations.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. Enzyme inhibition studies suggest that it could target enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. Inhibition assays have shown promising results, indicating that the compound could modulate enzyme activity effectively.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored, with findings suggesting it may be effective against a range of bacterial pathogens. Studies have reported minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines at low micromolar concentrations. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with IC50 values in the nanomolar range. |
| Study C | Antimicrobial Properties | Exhibited significant antimicrobial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
